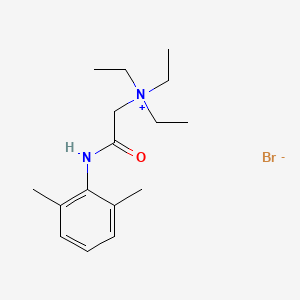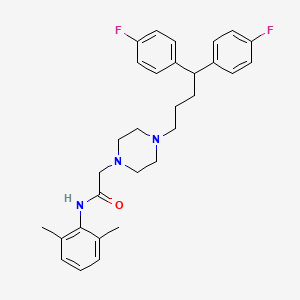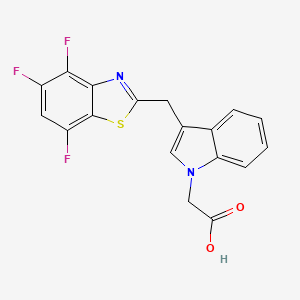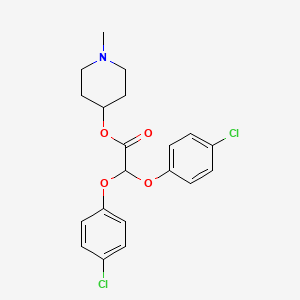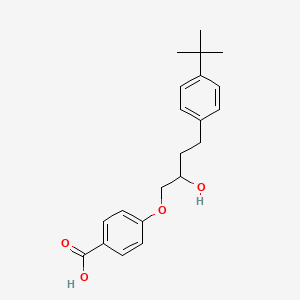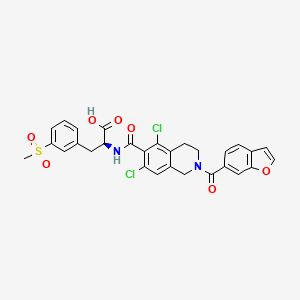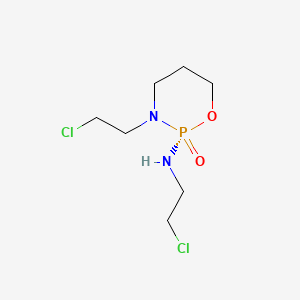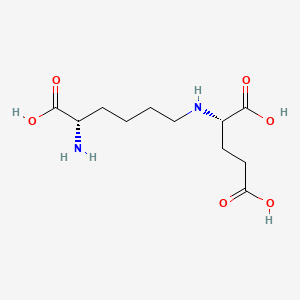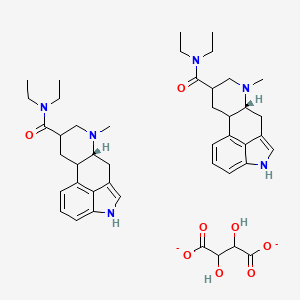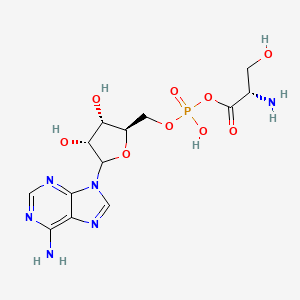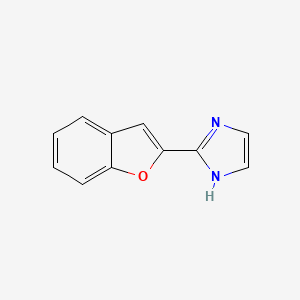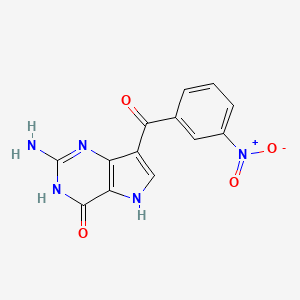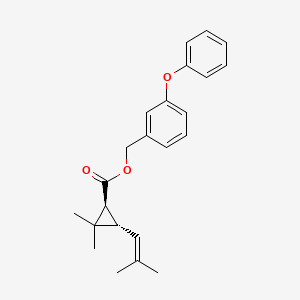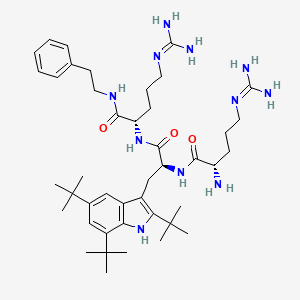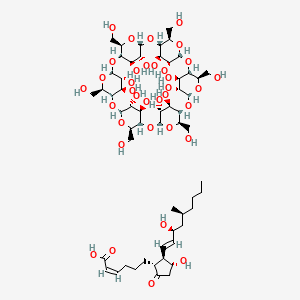
Limaprost alfadex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Limaprost alfadex is an oral prostaglandin E1 analog used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . Prostaglandins act on various cells such as vascular smooth muscle cells, causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain . This compound has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of limaprost alfadex involves the synthesis of limaprost, followed by its complexation with alfadex (alpha-cyclodextrin). The synthetic route for limaprost typically involves the following steps:
Synthesis of Prostaglandin E1 (PGE1) Analog: The synthesis starts with the preparation of the prostaglandin E1 analog, which involves multiple steps of organic synthesis, including the formation of key intermediates through reactions such as Wittig reactions, esterifications, and reductions.
Complexation with Alfadex: Limaprost is then complexed with alfadex to form this compound. This is achieved by dissolving limaprost in a suitable solvent and mixing it with an aqueous solution of alfadex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of limaprost followed by its complexation with alfadex. The process includes:
Bulk Synthesis: Large-scale synthesis of limaprost using optimized reaction conditions to ensure high yield and purity.
Complexation and Lyophilization: The synthesized limaprost is complexed with alfadex in large reactors, followed by lyophilization to produce the final product in tablet form.
Chemical Reactions Analysis
Types of Reactions
Limaprost alfadex undergoes various chemical reactions, including:
Oxidation: Limaprost can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert limaprost into reduced forms.
Substitution: Substitution reactions can occur at specific functional groups in the limaprost molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of limaprost, which can have different pharmacological properties .
Scientific Research Applications
Limaprost alfadex has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of prostaglandin analogs in various chemical reactions.
Biology: Investigated for its effects on cellular processes such as vasodilation, platelet aggregation, and inflammation.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Limaprost alfadex exerts its effects through several mechanisms:
Vasodilation: Promotes the widening of blood vessels, improving blood flow.
Antithrombotic Effect: Inhibits platelet aggregation, reducing the risk of blood clots.
Normalization of Nerve Function: Improves blood flow in nerve tissues, normalizing nerve function in conditions like cervical spondylosis.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E1 (PGE1): The parent compound of limaprost, used for similar therapeutic purposes.
Prostaglandin E2 (PGE2): Another prostaglandin analog with similar vasodilatory and anti-inflammatory properties.
Prostaglandin F2α (PGF2α): Used in different therapeutic areas but shares some pharmacological properties with limaprost.
Uniqueness of Limaprost Alfadex
This compound is unique due to its specific formulation with alfadex, which enhances its stability and bioavailability. This complexation allows for better therapeutic outcomes compared to other prostaglandin analogs .
Properties
CAS No. |
88852-12-4 |
|---|---|
Molecular Formula |
C58H96O35 |
Molecular Weight |
1353.4 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C36H60O30.C22H36O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h7-54H,1-6H2;8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b;11-8+,13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;16-,17+,18+,19+,21+/m10/s1 |
InChI Key |
YBJQXILILWHFAT-UYXACNQFSA-N |
SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prorenal; Limaprost alfadex; OP 1306 - alpha-cyclodextrin; Opalmon; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


